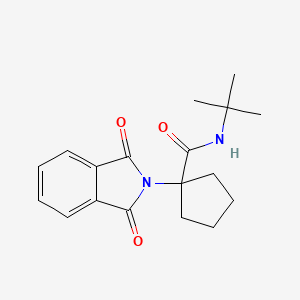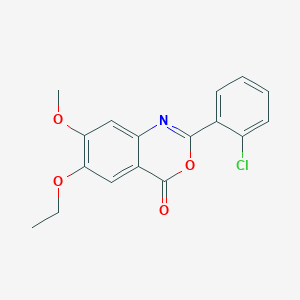
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively.
作用機序
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 exerts its effects by inhibiting the activity of a specific enzyme called isocitrate dehydrogenase (IDH). This enzyme plays a crucial role in the metabolism of cancer cells, and its inhibition leads to a decrease in the growth and proliferation of these cells. Additionally, this compound 1 has been found to activate the immune system, leading to the destruction of cancer cells by immune cells.
Biochemical and Physiological Effects:
This compound 1 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and chemokines in the body, leading to a decrease in inflammation. It also leads to an increase in the levels of immune cells, which are responsible for destroying cancer cells. Additionally, this compound 1 has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular processes. It is also stable and can be easily synthesized in large quantities. However, one limitation of using this compound 1 in lab experiments is that it has low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1. One area of focus is the development of more efficient synthesis methods to obtain higher yields of pure this compound 1. Additionally, research is needed to determine the optimal dosage and administration route for the compound in vivo. Further studies are also needed to investigate the potential use of this compound 1 in combination with other anti-cancer agents to enhance its therapeutic effects. Finally, research is needed to determine the long-term safety and efficacy of this compound 1 in humans.
合成法
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 has been synthesized using a multistep process that involves the reaction of tert-butylamine with 2-bromo-1,3-dioxoisoindoline, followed by a cyclization reaction with cyclopentanone. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to obtain high yields of pure this compound 1.
科学的研究の応用
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. It has also been found to inhibit the activity of a specific enzyme, which is involved in the progression of certain cancers.
特性
IUPAC Name |
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-17(2,3)19-16(23)18(10-6-7-11-18)20-14(21)12-8-4-5-9-13(12)15(20)22/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTSPXJAVNWFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1(CCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)
![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)
![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)

![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)
![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)
![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)